molecular formula C8H7NS B13422534 2-(Cyclopropylethynyl)thiazole

2-(Cyclopropylethynyl)thiazole

Cat. No.: B13422534
M. Wt: 149.21 g/mol
InChI Key: RDSPNCMNMFWDLQ-UHFFFAOYSA-N
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Description

2-(Cyclopropylethynyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a cyclopropylethynyl group Thiazoles are known for their aromaticity and the presence of both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylethynyl)thiazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclopropylacetylene with thioamides in the presence of a base can yield the desired thiazole derivative . Another method involves the use of palladium-catalyzed coupling reactions, which are known for their efficiency and selectivity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopropylethynyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-(Cyclopropylethynyl)thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclopropylethynyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The cyclopropylethynyl group can also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness: 2-(Cyclopropylethynyl)thiazole is unique due to the presence of the cyclopropylethynyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and potential biological activities compared to other thiazole derivatives .

Properties

Molecular Formula

C8H7NS

Molecular Weight

149.21 g/mol

IUPAC Name

2-(2-cyclopropylethynyl)-1,3-thiazole

InChI

InChI=1S/C8H7NS/c1-2-7(1)3-4-8-9-5-6-10-8/h5-7H,1-2H2

InChI Key

RDSPNCMNMFWDLQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C#CC2=NC=CS2

Origin of Product

United States

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